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  • Product: Z-O-tert-butyl-L-tyrosine

Core Science & Biosynthesis

Foundational

Technical Monograph: Z-Tyr(tBu)-OH in Advanced Peptide Synthesis

[1][2] Introduction: The Strategic Role of Z-Tyr(tBu)-OH Z-Tyr(tBu)-OH (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine, CAS 5545-54-0) represents a critical tool in the arsenal of advanced peptide chemistry, specifically de...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The Strategic Role of Z-Tyr(tBu)-OH

Z-Tyr(tBu)-OH (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine, CAS 5545-54-0) represents a critical tool in the arsenal of advanced peptide chemistry, specifically designed for complex solution-phase synthesis and convergent fragment condensation strategies.[1]

Unlike the ubiquitous Fmoc-Tyr(tBu)-OH used in solid-phase peptide synthesis (SPPS), the Z-Tyr(tBu)-OH derivative offers a unique orthogonal protection profile.[1] The Benzyloxycarbonyl (Z or Cbz) group provides N-terminal protection that is stable to the acidic conditions required to remove tert-butyl (tBu) side-chain protection, yet is cleanly removed via catalytic hydrogenation (hydrogenolysis) or strong acidolysis (HBr/AcOH).[1] This distinct stability profile allows researchers to selectively manipulate the N-terminus without disturbing acid-labile side-chain protecting groups, a capability essential for the synthesis of sensitive bioactive peptides and peptide-drug conjugates (PDCs).[1]

Physicochemical Profile

The following data aggregates experimentally verified properties for CAS 5545-54-0.

PropertySpecification
Chemical Name N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine
CAS Number 5545-54-0
Molecular Formula

Molecular Weight 371.43 g/mol
Appearance White to off-white crystalline powder
Melting Point 73 – 79 °C
Purity (HPLC)

98.0%
Optical Rotation

(c=1 in Methanol)
Solubility Soluble in Methanol, Ethanol, DMF, DCM, Ethyl Acetate
Storage 2-8°C, Desiccate; Stable for 2 years if sealed

Mechanistic Insight: Orthogonal Protection Strategy

The utility of Z-Tyr(tBu)-OH lies in the orthogonality between the Z group and the tBu ether.[1]

  • The Z Group (N-Terminus): Removed by catalytic hydrogenation (

    
    ) or strong acids (HBr in acetic acid, HF).[1] It is stable  to mild acids (TFA) and basic conditions.
    
  • The tBu Group (Side Chain): Removed by trifluoroacetic acid (TFA). It is stable to catalytic hydrogenation and basic conditions.

This orthogonality allows for two distinct deprotection pathways, enabling flexible synthetic route design:[1]

Orthogonality Substrate Z-Tyr(tBu)-Peptide PathA Path A: Hydrogenolysis (H2, Pd/C) Substrate->PathA PathB Path B: Acidolysis (95% TFA) Substrate->PathB ProductA H-Tyr(tBu)-Peptide (Free Amine, Protected Side Chain) PathA->ProductA Selective N-deprotection ProductB Z-Tyr-Peptide (Protected Amine, Free Phenol) PathB->ProductB Selective Side-chain deprotection

Figure 1: Orthogonal deprotection pathways for Z-Tyr(tBu)-OH derivatives.

Experimental Protocols

Standard Coupling Protocol (Solution Phase)

Objective: Coupling Z-Tyr(tBu)-OH to an amino component (H-AA-OR) using EDC/HOBt.

Reagents:

  • Z-Tyr(tBu)-OH (1.0 equiv)[1][2][3]

  • Amino acid ester hydrochloride (H-AA-OR[1]·HCl) (1.0 equiv)[1]

  • EDC[1][4]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equiv)[1]

  • HOBt (1-Hydroxybenzotriazole) (1.1 equiv)[1]

  • NMM (N-Methylmorpholine) or DIPEA (2.0 - 2.5 equiv)[1]

  • Solvent: Anhydrous DCM or DMF[4]

Procedure:

  • Activation: Dissolve Z-Tyr(tBu)-OH and HOBt in anhydrous DCM (or DMF) at 0°C.

  • Add EDC·HCl and stir for 15 minutes at 0°C to form the active ester.

  • Coupling: In a separate vessel, neutralize the amino acid ester salt (H-AA-OR·HCl) with NMM in DCM. Add this solution dropwise to the activated Z-Tyr(tBu)-OH mixture.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC or HPLC.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with: 5%

      
       (or 1N HCl), Brine, 5% 
      
      
      
      , and Brine.[1]
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography.

Selective N-Terminal Deprotection (Hydrogenolysis)

Objective: Removal of the Z group while retaining the tBu side-chain protection.

Reagents:

  • Z-Tyr(tBu)-Peptide[1][2]

  • Pd/C (10% Palladium on Carbon) (10% w/w of substrate)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

  • Hydrogen gas (

    
    ) (Balloon pressure)[1]
    

Procedure:

  • Dissolve the Z-protected peptide in MeOH.

  • Carefully add the Pd/C catalyst under an inert atmosphere (Nitrogen).

  • Purge the system with Hydrogen gas.

  • Stir vigorously under a Hydrogen balloon at room temperature for 2–6 hours.

  • Validation: Monitor by TLC (disappearance of UV-active starting material) or LC-MS.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate to obtain the H-Tyr(tBu)-Peptide.[1]

Quality Control & Storage

Analytical Validation
  • HPLC Analysis: Use a C18 reverse-phase column. Gradient: 5% to 95% Acetonitrile in Water (with 0.1% TFA). Z-Tyr(tBu)-OH typically elutes later than unprotected Tyrosine due to the lipophilic Z and tBu groups.[1]

  • Mass Spectrometry: ESI-MS should show

    
     and 
    
    
    
    .[1]
Stability Protocol
  • Moisture Sensitivity: The tBu ether is sensitive to strong acids but relatively stable to moisture. However, the Z-carbamate can hydrolyze under strongly basic conditions.[1]

  • Storage: Store at +2°C to +8°C in a tightly sealed container. For long-term storage (>6 months), -20°C is recommended to prevent slow decarboxylation or hydrolysis.[1]

Safety & Handling (SDS Summary)

Signal Word: Warning

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/eye protection
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water
STOT-SE H335: May cause respiratory irritationP261: Avoid breathing dust/fume

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem. (2025).[2] Compound Summary: Z-Tyr(tBu)-OH (CID 978520).[1][2] National Library of Medicine. [Link][1][2][3]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (General reference for Z/tBu orthogonality mechanism).

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Source for solution phase coupling protocols).

Sources

Exploratory

An In-depth Technical Guide to Z-Tyr(tBu)-OH and Fmoc-Tyr(tBu)-OH: A Comparative Analysis for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achievi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields, purity, and overall success. This is particularly true for complex amino acids like tyrosine, with its reactive phenolic hydroxyl group. This guide provides a comprehensive technical comparison of two pivotal protected tyrosine derivatives: N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tBu)-OH) and N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH). We will delve into the core chemical principles, strategic applications, and practical methodologies associated with each, empowering you to make informed decisions for your peptide synthesis workflows.

The Principle of Orthogonal Protection: A Strategic Imperative

Modern peptide synthesis, whether in solution or on a solid phase, hinges on the concept of orthogonal protection . This strategy employs protecting groups for the α-amino group and reactive side chains that can be removed under distinct, non-interfering chemical conditions.[1] This allows for the selective deprotection of the N-terminus for chain elongation while the side chains remain shielded, preventing unwanted side reactions.[2][3]

The two compounds at the heart of this guide, Z-Tyr(tBu)-OH and Fmoc-Tyr(tBu)-OH, are perfect exemplars of two different orthogonal systems. In both molecules, the tyrosine hydroxyl group is protected by a tert-butyl (tBu) group, which is labile to strong acids like trifluoroacetic acid (TFA).[4][5] The key difference lies in the N-α-protecting group: the Z (benzyloxycarbonyl) group versus the Fmoc (9-fluorenylmethoxycarbonyl) group.

Z-Tyr(tBu)-OH: The Foundation of Classical Peptide Synthesis

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide chemistry.[6] It is a cornerstone of classical solution-phase peptide synthesis (SPPS).

Chemical Structure and Properties:

Z-Tyr(tBu)-OH combines the acid-labile tBu ether on the side chain with the Z-group on the α-amino terminus. The Z-group is stable to the acidic conditions used to remove the tBu group and to the basic conditions used in some coupling reactions. Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd/C) or under harsh acidic conditions (e.g., HBr in acetic acid).[2]

PropertyZ-Tyr(tBu)-OH
Molecular Formula C₂₁H₂₅NO₅
Molecular Weight 387.43 g/mol
Appearance White to off-white solid
N-α Protection Benzyloxycarbonyl (Z)
Side-Chain Protection tert-Butyl (tBu)
Z-Group Cleavage Catalytic hydrogenolysis (e.g., H₂/Pd/C), strong acid (HBr/AcOH)
tBu-Group Cleavage Strong acid (e.g., TFA)

Causality in Experimental Choices:

The Z-group's stability to a range of conditions makes it suitable for the step-wise, controlled environment of solution-phase synthesis. The choice of catalytic hydrogenolysis for deprotection is particularly advantageous as it proceeds under neutral pH, preserving other acid- or base-sensitive functionalities in the peptide.[7] However, this method is incompatible with sulfur-containing amino acids (cysteine, methionine) which can poison the palladium catalyst.[8]

Experimental Workflow: Solution-Phase Dipeptide Synthesis using Z-Tyr(tBu)-OH

This protocol outlines the synthesis of a model dipeptide, Z-Tyr(tBu)-Gly-OMe, using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • Z-Tyr(tBu)-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

Protocol:

  • Amino Component Neutralization:

    • Dissolve H-Gly-OMe·HCl (1.1 equivalents) in DCM.

    • Add DIPEA (1.1 equivalents) and stir for 15 minutes at room temperature to obtain the free base.

  • Carboxyl Component Activation:

    • In a separate flask, dissolve Z-Tyr(tBu)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of DMF, then dilute with DCM.[1]

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in DCM to the cooled solution.[9]

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Add the neutralized glycine methyl ester solution from step 1 to the activated Z-Tyr(tBu)-OH mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter off the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or silica gel chromatography.

Deprotection of the Z-group (Catalytic Transfer Hydrogenation):

A safer alternative to using hydrogen gas is catalytic transfer hydrogenation.

  • Dissolve the Z-protected peptide in methanol or ethanol.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Add ammonium formate (3-5 equivalents) as the hydrogen donor.

  • Stir the mixture at room temperature until TLC or HPLC analysis indicates complete deprotection.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

G cluster_solution Solution-Phase Synthesis with Z-Tyr(tBu)-OH Z_Tyr Z-Tyr(tBu)-OH Activated Activated Z-Tyr(tBu)-OBt Z_Tyr->Activated DCC/HOBt in DCM/DMF Gly H-Gly-OMe Coupled Z-Tyr(tBu)-Gly-OMe Gly->Coupled Activated->Coupled Coupling Deprotected H-Tyr(tBu)-Gly-OMe Coupled->Deprotected H₂/Pd/C or Transfer Hydrogenation G cluster_spps Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Resin Fmoc-AA-Resin Deprotected H-AA-Resin Resin->Deprotected 20% Piperidine/DMF Coupled Fmoc-Tyr(tBu)-AA-Resin Deprotected->Coupled Coupling Fmoc_Tyr Fmoc-Tyr(tBu)-OH Activated Activated Fmoc-Tyr(tBu) Fmoc_Tyr->Activated HATU/DIPEA in DMF Activated->Coupled Coupled->Resin Repeat Cycle (n-1) Cleavage Purified Peptide Coupled->Cleavage Final Cleavage (TFA)

Caption: A single cycle of Fmoc-SPPS for the incorporation of Fmoc-Tyr(tBu)-OH.

Head-to-Head Comparison: Z-Tyr(tBu)-OH vs. Fmoc-Tyr(tBu)-OH

FeatureZ-Tyr(tBu)-OHFmoc-Tyr(tBu)-OH
Primary Application Solution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
N-α Deprotection Catalytic hydrogenolysis (H₂/Pd/C) or strong acid (HBr/AcOH)Mild base (20% piperidine in DMF)
Orthogonality Orthogonal to tBu (acid-labile) group.Orthogonal to tBu (acid-labile) group.
Advantages - Well-established for solution phase.<[2]br>- Z-amino acids are often crystalline and stable. - Deprotection under neutral conditions (hydrogenolysis).- Milder N-α deprotection conditions.<[4]br>- Highly amenable to automation.<[10]br>- Avoids use of corrosive TFA in every cycle. - Compatible with a wider range of sensitive functionalities.
Disadvantages - Hydrogenolysis is incompatible with sulfur-containing residues.<[8]br>- Purification of intermediates required at each step. - Less amenable to automation. - HBr/AcOH cleavage is harsh.- Fmoc group is hydrophobic, which can sometimes lead to aggregation.<[11]br>- Piperidine can cause side reactions like aspartimide formation (can be suppressed). [12]
Racemization Risk Generally low risk of racemization for Z-protected amino acids during activation. [6]Racemization can occur, especially with sensitive amino acids like Cys and His, if inappropriate coupling reagents or conditions are used. [1][12]

Strategic Selection: Which Derivative is Right for Your Project?

The choice between Z-Tyr(tBu)-OH and Fmoc-Tyr(tBu)-OH is fundamentally a choice between synthesis strategies.

Choose Z-Tyr(tBu)-OH for:

  • Solution-phase synthesis of small to medium-sized peptides , especially when large quantities are needed and purification of intermediates is feasible.

  • Synthesis of peptide fragments that will be later condensed.

  • Projects where automation is not a primary concern .

  • Sequences that do not contain sulfur-containing amino acids if hydrogenolysis is the planned deprotection method.

Choose Fmoc-Tyr(tBu)-OH for:

  • Automated or manual Solid-Phase Peptide Synthesis (SPPS) of peptides of virtually any length. [10]* Syntheses involving sensitive amino acids or post-translational modifications that are incompatible with harsh acidic conditions.

  • High-throughput peptide synthesis and the generation of peptide libraries.

  • When ease of purification (only the final product is purified) and speed are critical factors.

G start Project Start synthesis_type Synthesis Method? start->synthesis_type peptide_length Peptide Length? synthesis_type->peptide_length Solid-Phase (SPPS) z_choice Choose Z-Tyr(tBu)-OH synthesis_type->z_choice Solution-Phase automation Automation Required? peptide_length->automation Short/Medium fmoc_choice Choose Fmoc-Tyr(tBu)-OH peptide_length->fmoc_choice Long (>15 aa) sensitive_residues Sensitive Residues? automation->sensitive_residues No automation->fmoc_choice Yes sensitive_residues->z_choice No sensitive_residues->fmoc_choice Yes

Caption: Decision tree for selecting between Z- and Fmoc-based strategies.

Conclusion: Field-Proven Insights for Optimal Synthesis

Both Z-Tyr(tBu)-OH and Fmoc-Tyr(tBu)-OH are indispensable tools in the peptide chemist's arsenal. The historical significance and utility of Z-protected amino acids in solution-phase synthesis remain relevant for specific applications, particularly in large-scale production where the cost of solid supports and reagents can be a factor.

However, the advent of the Fmoc/tBu strategy has undeniably shifted the landscape of peptide synthesis towards solid-phase methods. The mildness, orthogonality, and amenability to automation make Fmoc-Tyr(tBu)-OH the workhorse for the vast majority of research, drug discovery, and development applications. A thorough understanding of the underlying chemistry of each protecting group strategy is the ultimate determinant for the successful synthesis of your target peptide.

References

  • Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Z-Tyr-Gly-Gly-Ome. PrepChem.com. Retrieved from [Link]

  • Galanis, A. S., Albericio, F., & Grøtli, M. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules, 28(12), 4897. Retrieved from [Link]

  • ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]

  • SBS Genetech. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. SBS Genetech. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. Retrieved from [Link]

  • Google Patents. (n.d.). CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine. Google Patents.
  • ACS Omega. (2022, June 27). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM a. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved from [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Aapptec. Retrieved from [Link]

  • SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. Retrieved from [Link]

  • LifeTein. (n.d.). Peptide Synthesis Case Studies. LifeTein. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of L-Tyr(tBu)-OH. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019, October 30). De-protection of N-Benzyl groups. Retrieved from [Link]

  • Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]

  • NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis. NIH. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between the classical Fmoc peptide synthesis (A) and the.... ResearchGate. Retrieved from [Link]

  • YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]

  • RSC Publishing. (n.d.). A model for N-to-C direction in prebiotic peptide synthesis. RSC Publishing. Retrieved from [Link]

Sources

Foundational

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide on Z-Tyr(tBu)-OH: Molar Mass and Physical Properties Abstract This technical guide provides a detailed examination of N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine, commonly abbreviated as Z-Tyr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Z-Tyr(tBu)-OH: Molar Mass and Physical Properties

Abstract

This technical guide provides a detailed examination of N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine, commonly abbreviated as Z-Tyr(tBu)-OH. As a crucial protected amino acid derivative, its precise physicochemical characteristics are fundamental for its successful application in peptide synthesis and other areas of drug development. This document consolidates key data regarding its molar mass and physical appearance, offering essential insights for researchers, chemists, and formulation scientists. The causality behind experimental choices and the importance of these parameters in a laboratory setting are discussed to provide field-proven context.

Introduction to Z-Tyr(tBu)-OH

Z-Tyr(tBu)-OH is a derivative of the amino acid L-tyrosine, which has been strategically modified with two key protecting groups. The amino group is protected by a benzyloxycarbonyl (Z) group, and the phenolic hydroxyl group of the tyrosine side chain is protected by a tert-butyl (tBu) group. This dual-protection strategy is instrumental in peptide chemistry, particularly in solution-phase synthesis. The Z-group provides stability under various conditions and can be selectively removed via hydrogenolysis, while the acid-labile tBu group prevents unwanted side reactions at the hydroxyl function. Accurate knowledge of its molar mass is non-negotiable for precise stoichiometric calculations in reaction protocols, and a clear understanding of its physical appearance serves as a primary, yet critical, quality control checkpoint.

Chemical Identity and Structure

The unambiguous identification of a reagent is the cornerstone of reproducible science. Z-Tyr(tBu)-OH is identified by several key descriptors that ensure traceability and consistency.

  • Chemical Name: (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid[1]

  • Common Abbreviations: Z-Tyr(tBu)-OH, Z-L-Tyr(tBu)-OH, Cbz-Tyr(tBu)-OH

  • CAS Number: 5545-54-0[1][2][3]

  • Molecular Formula: C₂₁H₂₅NO₅[1][2][3]

The relationship between these identifiers and the compound's core properties is visualized below.

G cluster_ID Chemical Identification cluster_Props Core Physicochemical Properties Compound Z-Tyr(tBu)-OH (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid CAS CAS Number 5545-54-0 Compound->CAS assigned Formula Molecular Formula C₂₁H₂₅NO₅ Compound->Formula has Appearance Physical Appearance White Powder Compound->Appearance presents as MolarMass Molar Mass 371.43 g/mol Formula->MolarMass determines

Caption: Logical flow from chemical identity to core physical properties of Z-Tyr(tBu)-OH.

Core Physicochemical Data

Molar Mass

The molar mass of Z-Tyr(tBu)-OH is a calculated, intrinsic property derived from its molecular formula (C₂₁H₂₅NO₅).

  • Molecular Weight: 371.43 g/mol [2][3]

Expert Insight: In a practical setting, the molar mass is the bedrock of all synthesis protocols. Whether performing a coupling reaction in solution-phase peptide synthesis (SPPS) or another chemical modification, all reagent quantities are calculated based on this value. An error in molar mass leads directly to incorrect stoichiometry, potentially resulting in incomplete reactions, the formation of impurities, and significant yield reduction. Therefore, using the verified molecular weight of 371.43 g/mol is critical for experimental success.

Physical Appearance

The physical state and color of a chemical reagent are the first indicators of its purity and integrity.

  • Form: Powder[3]

  • Color: White[3]

Expert Insight: Z-Tyr(tBu)-OH is expected to be a homogenous white powder. Any deviation from this appearance, such as discoloration (e.g., yellowing or browning), clumping, or the presence of an atypical odor, can signify degradation, contamination, or improper storage. Such visual cues should prompt a purity re-evaluation (e.g., via TLC or HPLC) before the material is used in a synthesis workflow. The stability of the Z-group can be compromised over time or by improper handling, and degradation products often present as colored impurities.

Data Summary

For ease of reference, the key quantitative properties of Z-Tyr(tBu)-OH are summarized in the table below.

ParameterValueSource(s)
Molecular Formula C₂₁H₂₅NO₅[1][2][3]
Molar Mass 371.43 g/mol [2][3]
CAS Number 5545-54-0[1][2][3]
Physical Form Powder[3]
Color White[3]
Melting Point 73-79°C[3]
Recommended Storage Sealed in dry, 2-8°C[3]

Experimental Protocols: Quality Assessment

A self-validating protocol relies on checkpoints to ensure the integrity of starting materials.

Visual Inspection Workflow

This protocol outlines the initial quality assessment step upon receiving or before using a batch of Z-Tyr(tBu)-OH.

G start Receive or Retrieve Z-Tyr(tBu)-OH check_label Verify Label: - Name - CAS 5545-54-0 - Lot Number start->check_label check_appearance Visual Inspection: - Color: White? - Form: Homogenous Powder? - Free of clumps/discoloration? check_label->check_appearance decision Appearance Acceptable? check_appearance->decision proceed Proceed to Use (Weighing & Solubilization) decision->proceed Yes quarantine Quarantine & Re-test (e.g., HPLC, TLC, NMR) decision->quarantine No

Caption: Standard operating procedure for the initial quality control of Z-Tyr(tBu)-OH.

Methodology:

  • Container and Label Verification: Before opening, confirm the container label matches the required reagent (Z-Tyr(tBu)-OH) and CAS number (5545-54-0). Record the lot number.

  • Visual Assessment: In a controlled environment (e.g., a fume hood or weighing station), carefully open the container. Observe the contents under good lighting.

  • Compare to Standard: The material should be a white, free-flowing powder.[3]

  • Decision Point: If the material deviates from this description, it should not be used in a critical synthesis without further analytical validation to confirm its purity and identity.

Conclusion

The utility of Z-Tyr(tBu)-OH in advanced chemical synthesis is directly linked to its well-defined physicochemical properties. A precise molar mass of 371.43 g/mol and a white, powdered physical appearance are the benchmark characteristics for this compound. Adherence to these specifications is a fundamental aspect of laboratory due diligence, ensuring the reliability and reproducibility of experimental outcomes in research and drug development.

References

  • ChemScene. Z-Tyr(tBu)
  • ChemicalBook. Z-TYR(TBU)
  • Sigma-Aldrich. Boc-Tyr(tBu)-OH Novabiochem.
  • TCI Chemicals. N-Benzyloxycarbonyl-O-tert-butyl-L-serine.
  • Sigma-Aldrich. Z-Tyr-OH 97%.
  • PubChem. O-(1,1-Dimethylethyl)-N-((phenylmethoxy)carbonyl)-L-tyrosine.

Sources

Exploratory

A Comprehensive Guide to the Nomenclature of N-Cbz-O-tert-butyl-L-tyrosine for Researchers and Drug Developers

In the intricate landscape of peptide synthesis and pharmaceutical development, precision in communication is paramount. The unambiguous identification of reagents is the foundation upon which reproducible and reliable s...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of peptide synthesis and pharmaceutical development, precision in communication is paramount. The unambiguous identification of reagents is the foundation upon which reproducible and reliable scientific outcomes are built. One such critical building block, N-Cbz-O-tert-butyl-L-tyrosine, is a cornerstone in the strategic assembly of complex peptides. However, its designation in scientific literature, supplier catalogs, and laboratory notebooks is often inconsistent, leading to potential confusion.

This in-depth technical guide serves as a definitive resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synonyms, nomenclature, and key identifiers for N-Cbz-O-tert-butyl-L-tyrosine. By understanding the origins and logic behind its various names, researchers can ensure clarity, enhance collaboration, and maintain the highest standards of scientific integrity.

The Strategic Importance of N-Cbz-O-tert-butyl-L-tyrosine in Peptide Synthesis

N-Cbz-O-tert-butyl-L-tyrosine is a derivative of the amino acid L-tyrosine, engineered with two specific protecting groups: the Benzyloxycarbonyl (Cbz or Z) group at the α-amino position and the tert-butyl (tBu) group on the phenolic hydroxyl side chain. This dual protection is a deliberate and strategic choice for multistep peptide synthesis, particularly within the framework of solution-phase synthesis or certain solid-phase peptide synthesis (SPPS) strategies.

The causality behind this protection scheme is rooted in the need for orthogonality—the ability to selectively remove one protecting group without affecting the other. The N-terminal Cbz group is stable under a variety of conditions but can be cleanly removed via catalytic hydrogenation. Conversely, the O-tert-butyl ether is stable to the conditions used for Cbz removal but is labile to strong acids like trifluoroacetic acid (TFA). This differential stability allows for precise control over the peptide elongation process, preventing unwanted side reactions at both the N-terminus and the reactive tyrosine side chain.

Decoding the Nomenclature: A Multi-faceted Identity

The varied nomenclature for N-Cbz-O-tert-butyl-L-tyrosine stems from a combination of systematic naming conventions (IUPAC), historical abbreviations, and shorthand common in the field of peptide chemistry. Understanding these different facets is key to navigating the literature and sourcing materials effectively.

Systematic (IUPAC) Name

The most formal and unambiguous designation for this compound is its IUPAC name: (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid [1]. This name precisely describes the molecular structure, including the stereochemistry ((2S)), the substitution pattern on the phenyl ring, and the exact chemical nature of the protecting groups.

Common Abbreviations and Synonyms

In practice, the full IUPAC name is rarely used due to its length. Instead, a system of abbreviations has become the standard. The following table provides a comprehensive list of these synonyms, their contexts, and key identifiers.

SynonymBreakdown of ComponentsCommon Context of Use
N-Cbz-O-tert-butyl-L-tyrosine N-Cbz: Benzyloxycarbonyl group on the alpha-amine. O-tert-butyl: tert-butyl group on the side-chain oxygen. L-tyrosine: L-stereoisomer of tyrosine.Semi-systematic name, frequently used in publications and catalogs.
Cbz-Tyr(tBu)-OH Cbz: Abbreviation for Benzyloxycarbonyl. Tyr(tBu): Tyrosine with a tert-butyl protected side chain. -OH: Indicates the free carboxylic acid.Widely used shorthand in peptide chemistry literature and protocols.[1]
Z-Tyr(tBu)-OH Z: Single-letter abbreviation for Benzyloxycarbonyl, in honor of its developer, Zervas. Tyr(tBu): As above. -OH: As above.A very common and accepted alternative to Cbz-Tyr(tBu)-OH.[1]
N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine Spells out the "Cbz" group.Formal written communication and older literature.
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid A more condensed version of the IUPAC name.Chemical databases and formal publications.[1]

Key Identifier:

  • CAS Number: 5545-54-0 [1][2]. This Chemical Abstracts Service registry number is a unique identifier for this specific chemical substance, regardless of the name used.

The following diagram illustrates the relationship between the core molecule and its various naming conventions.

G cluster_iupac Systematic Name cluster_common Common Abbreviations cluster_semi Semi-Systematic Name cluster_id Unique Identifier iupac (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]- 2-(phenylmethoxycarbonylamino)propanoic acid full_name N-Cbz-O-tert-butyl-L-tyrosine iupac->full_name is simplified to cas CAS: 5545-54-0 iupac->cas uniquely identified by cbz_tyr Cbz-Tyr(tBu)-OH z_tyr Z-Tyr(tBu)-OH cbz_tyr->z_tyr is equivalent to cbz_tyr->cas full_name->cbz_tyr is abbreviated to full_name->cas

Caption: Hierarchical relationship of nomenclature for N-Cbz-O-tert-butyl-L-tyrosine.

A Self-Validating System: Protocol for Compound Verification

Trustworthiness in research requires that every reagent is what it purports to be. A simple label is insufficient. The following protocols outline a self-validating system for confirming the identity and purity of N-Cbz-O-tert-butyl-L-tyrosine using standard laboratory techniques.

Verification via ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed fingerprint of a molecule's structure. By analyzing the chemical shift, integration, and splitting of the proton signals, a researcher can confirm the presence of all key structural motifs.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

  • Data Analysis: Process the spectrum and analyze the key regions.

Expected ¹H NMR Spectral Data:

The following table outlines the expected chemical shifts (δ) for the key protons of N-Cbz-O-tert-butyl-L-tyrosine. These are predictive values based on known shifts for similar structures.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (tBu) Protons (-C(CH₃)₃)~1.3singlet (s)9H
β-Protons (Tyrosine -CH₂-)~2.9 - 3.2multiplet (m)2H
α-Proton (Tyrosine -CH-)~4.4 - 4.6multiplet (m)1H
Cbz Methylene Protons (-O-CH₂-Ph)~5.1singlet (s)2H
Tyrosine Aromatic Protons (para-substituted)~6.8 - 7.22 doublets (d)4H (2H+2H)
Cbz Aromatic Protons (monosubstituted)~7.3 - 7.4multiplet (m)5H
Amide Proton (-NH-)~5.0 - 5.5 (broad)doublet (d)1H
Carboxylic Acid Proton (-COOH)>10.0 (very broad)singlet (s)1H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Workflow for ¹H NMR Verification:

G cluster_analysis 4. Analyze Spectrum prep 1. Prepare Sample (5-10 mg in 0.5 mL CDCl₃) acq 2. Acquire Spectrum (≥300 MHz NMR) prep->acq proc 3. Process Data (Fourier Transform, Phase, Baseline) acq->proc chem_shift Check Chemical Shifts (Aromatic, Aliphatic, Protecting Groups) proc->chem_shift integral Check Integration (Confirm Proton Ratios, e.g., 9H for tBu) chem_shift->integral coupling Check Splitting (Confirm Neighboring Protons) integral->coupling confirm 5. Confirmation (Spectrum matches expected structure) coupling->confirm

Caption: Step-by-step workflow for ¹H NMR-based compound verification.

Verification via Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a common technique for this type of molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Infusion and Acquisition: Infuse the sample directly into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Expected Mass Spectrometry Data:

  • Molecular Weight: 371.43 g/mol [2]

  • Molecular Formula: C₂₁H₂₅NO₅[2]

  • Expected Molecular Ion Peak ([M+H]⁺): m/z ≈ 372.4

  • Other Adducts: Look for other common adducts like [M+Na]⁺ (m/z ≈ 394.4) or [M+K]⁺ (m/z ≈ 410.4).

  • Characteristic Fragmentations (MS/MS):

    • Loss of tert-butyl group: A neutral loss of 56 Da (isobutylene) from the parent ion, resulting in a fragment at m/z ≈ 316.4.

    • Loss of the Cbz group: Fragmentation can lead to the loss of the benzyl group (91 Da) or the entire Cbz group.

    • Decarboxylation: Loss of CO₂ (44 Da) from the parent ion is a common fragmentation pathway for carboxylic acids.

By confirming the presence of the correct molecular ion and observing plausible fragmentation patterns, the identity of the compound can be established with high confidence.

Conclusion: Upholding Scientific Rigor Through Precise Nomenclature

The consistent and accurate naming of chemical reagents is a fundamental tenet of scientific rigor. For a crucial building block like N-Cbz-O-tert-butyl-L-tyrosine, a thorough understanding of its various synonyms—from the systematic IUPAC name to the common laboratory shorthand—is essential for the modern researcher. By utilizing unique identifiers like the CAS number and employing robust analytical verification methods such as NMR and Mass Spectrometry, scientists can eliminate ambiguity, ensure the integrity of their materials, and build upon a solid foundation of reproducible data in the pursuit of novel therapeutics and scientific discovery.

References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 98763, O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 978520, O-(1,1-Dimethylethyl)-N-((phenylmethoxy)carbonyl)-L-tyrosine. PubChem. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7019804, Z-Tyr(tbu)-ome. PubChem. [Link]

Sources

Foundational

Technical Guide: Z-O-tert-butyl-L-tyrosine Dicyclohexylammonium Salt in Advanced Peptide Chemistry

CAS Number: 16879-90-6 Formula: Molecular Weight: 552.8 g/mol (Salt)[1][2][][4][5] Part 1: Executive Summary & Strategic Utility In the precision engineering of bioactive peptides, Z-O-tert-butyl-L-tyrosine dicyclohexyla...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 16879-90-6 Formula:


Molecular Weight:  552.8  g/mol  (Salt)[1][2][][4][5]

Part 1: Executive Summary & Strategic Utility

In the precision engineering of bioactive peptides, Z-O-tert-butyl-L-tyrosine dicyclohexylammonium salt (Z-Tyr(tBu)-OH[1]·DCHA) represents a critical tactical reagent. While Fmoc/tBu strategies dominate modern Solid Phase Peptide Synthesis (SPPS), the Z (Benzyloxycarbonyl) group remains indispensable for Liquid Phase Peptide Synthesis (LPPS) and specialized SPPS applications where base-sensitive moieties preclude the use of piperidine (required for Fmoc removal).

This compound is the stabilized storage form of Z-Tyr(tBu)-OH . The free acid form of Z-protected tyrosine is often an unstable, viscous oil or an amorphous solid prone to degradation. The formation of the dicyclohexylamine (DCHA) salt forces the molecule into a stable, crystalline lattice, ensuring high purity (>99%) and long-term shelf stability.

Key Technical Value Proposition:

  • Orthogonality: The Z-group is removable via catalytic hydrogenation (

    
    ), conditions that are entirely neutral and leave the acid-labile tert-butyl (tBu) side-chain protection intact.
    
  • Stability: The DCHA salt prevents spontaneous decarboxylation or hydrolysis that can afflict the free acid during storage.

  • Solubility: High solubility in organic solvents (after desalting) facilitates efficient coupling kinetics.

Part 2: Critical Pre-Activation Workflow (The "Desalting" Protocol)

WARNING: Do NOT use Z-Tyr(tBu)-OH·DCHA directly in carbodiimide (DCC/DIC) or uronium (HBTU/HATU) coupling reactions without prior processing.

The DCHA counter-ion is a secondary amine. If left present, it will compete with the N-terminus of the growing peptide chain for the activated carboxyl group, leading to the formation of dicyclohexylamide by-products (irreversible termination) and significantly lowering yield.

Protocol: Conversion of DCHA Salt to Free Acid

Objective: Isolate the reactive Z-Tyr(tBu)-OH free acid immediately prior to coupling.

Reagents Required:

  • Ethyl Acetate (EtOAc) (HPLC Grade)

  • 0.5 M Potassium Bisulfate (

    
    ) or 10% Phosphoric Acid (
    
    
    
    )
  • Saturated NaCl (Brine)

  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Suspension: Suspend the calculated mass of Z-Tyr(tBu)-OH·DCHA in EtOAc (approx. 10 mL per gram of salt). The salt may not dissolve fully initially.[6][7]

  • Acidification: Transfer the suspension to a separatory funnel. Add an equal volume of 0.5 M

    
     (preferred over HCl to prevent acid-catalyzed removal of the tBu group).
    
  • Partitioning: Shake vigorously for 2-3 minutes. The solid should dissolve as the DCHA is protonated and moves to the aqueous phase, while the lipophilic Z-Tyr(tBu)-OH free acid partitions into the EtOAc.

  • Separation: Drain the aqueous layer (contains DCHA·Salt).

  • Wash: Wash the organic layer twice with fresh 0.5 M

    
     to ensure complete removal of DCHA.
    
  • Neutralization: Wash the organic layer once with water and once with Brine.

  • Drying: Collect the organic layer and dry over anhydrous

    
     for 20 minutes.
    
  • Isolation: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap) at <40°C.

    • Result: A viscous, colorless to pale yellow oil (Z-Tyr(tBu)-OH Free Acid). Use immediately.

Visualization: Desalting Logic Flow

DesaltingProtocol Start Z-Tyr(tBu)-OH·DCHA (Crystalline Solid) Mix Suspend in EtOAc Add 0.5M KHSO4 Start->Mix SepFunnel Partitioning (Separatory Funnel) Mix->SepFunnel AqLayer Aqueous Phase (DCHA·HSO4) SepFunnel->AqLayer Waste OrgLayer Organic Phase (Z-Tyr(tBu)-OH) SepFunnel->OrgLayer Product Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Final Reactive Free Acid (Viscous Oil) Dry->Final

Figure 1: Critical workflow for removing the DCHA counter-ion to prevent side reactions during peptide coupling.

Part 3: Strategic Application in Peptide Synthesis

The Orthogonality Advantage (Z vs. Fmoc)

In complex synthesis, particularly convergent synthesis (fragment condensation), the ability to deprotect the N-terminus without exposing the side chain is vital.[8]

  • Fmoc Strategy: Requires Piperidine (Base).[9]

    • Risk: Base-catalyzed aspartimide formation or racemization of sensitive C-terminal residues (e.g., Cys, His).

  • Z Strategy (Using Z-Tyr(tBu)-OH): Requires

    
     (Hydrogenolysis).
    
    • Benefit: Neutral conditions. The tert-butyl ether on the Tyrosine side chain is stable to hydrogenation. This allows for the selective exposure of the N-terminal amine while keeping the Tyrosine side chain protected.

Coupling Protocols

Once converted to the free acid (as per Part 2), Z-Tyr(tBu)-OH can be coupled using standard activation methods.

Recommended Coupling System: DIC/HOBt

  • Why: Carbodiimides (DIC) with HOBt (Hydroxybenzotriazole) minimize racemization, which is a risk for Tyrosine derivatives.

  • Stoichiometry: 3.0 eq Free Acid : 3.0 eq DIC : 3.0 eq HOBt relative to resin loading.

  • Solvent: DMF or NMP.

Visualization: Orthogonal Deprotection Pathway[10]

Orthogonality Compound Z-Tyr(tBu)-OH (Protected) H2 Reagent: H2 / Pd-C (Neutral pH) Compound->H2 TFA Reagent: 95% TFA (Strong Acid) Compound->TFA Result1 H-Tyr(tBu)-OH (Free Amine, Protected Sidechain) H2->Result1 Selective N-term Deprotection Result2 Z-Tyr-OH (Protected Amine, Free Sidechain) TFA->Result2 Side-chain Cleavage (tBu loss)

Figure 2: The chemical orthogonality of Z-Tyr(tBu)-OH. Hydrogenolysis removes the Z-group without affecting the acid-labile tBu group.

Part 4: Technical Specifications & Data Summary

Physical Properties Table
PropertySpecificationNotes
Appearance White to off-white crystalline powderDistinct from the oily free acid
Melting Point 153 – 159 °CSharp MP indicates high purity
Optical Rotation

(c=1 in EtOH)
Solubility Soluble in MeOH, EtOH, warm EtOAcInsoluble in water (Salt form)
Purity (HPLC)

Critical for pharmaceutical use
Storage & Stability[4][5][11]
  • Temperature: Store at +2°C to +8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible, or in a tightly sealed desiccator.

  • Shelf Life: 2-3 years if stored correctly as the DCHA salt. The free acid degrades within weeks at room temperature.

Part 5: Troubleshooting Common Issues

Issue 1: Low Coupling Efficiency

  • Cause: Incomplete removal of DCHA.

  • Diagnosis: Check the NMR of the "free acid" oil. Peaks at 1.0-2.0 ppm (multiplets) and 2.9 ppm (multiplet) indicate residual dicyclohexylamine.

  • Fix: Repeat the acid wash (

    
    ) step during the desalting protocol.
    

Issue 2: Loss of tBu Group

  • Cause: Acid wash was too strong or exposure was too long.

  • Diagnosis: Mass spectrometry shows M-56 peak (loss of isobutylene).

  • Fix: Use cold (

    
    ) 0.5 M 
    
    
    
    and minimize contact time. Avoid using HCl or TFA for the desalting step.

References

  • PubChem. "Z-Tyr(tBu)-OH.DCHA Compound Summary." National Library of Medicine. [Link]

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(6), 2455-2504.

Sources

Protocols & Analytical Methods

Method

Application Note: Solution-Phase Peptide Synthesis Using Z-Tyr(tBu)-OH

[1] Executive Summary This guide details the strategic application of N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tBu)-OH) in solution-phase peptide synthesis.[1] While solid-phase peptide synthesis (SPPS) d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the strategic application of N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tBu)-OH) in solution-phase peptide synthesis.[1] While solid-phase peptide synthesis (SPPS) dominates high-throughput screening, solution-phase synthesis remains the gold standard for scaling up short pharmaceutical peptides (2–10 mers) due to cost-efficiency and ease of impurity profiling.[1]

The Z-Tyr(tBu)-OH derivative represents a "Safety-Catch" orthogonal strategy.[1] It combines the classic Z (Cbz) group—removable via catalytic hydrogenolysis—with the acid-labile tert-butyl (tBu) ether.[1] This orthogonality allows for N-terminal elongation under neutral conditions without exposing the sensitive tyrosine phenol to premature deprotection or acylation.[1]

Chemical Profile & Specifications

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine
CAS Number 5545-54-0
Molecular Formula C₂₁H₂₅NO₅
Molecular Weight 371.43 g/mol
Solubility Soluble in DMF, DCM, EtOAc, MeOH; Insoluble in Water
Purity Requirement > 99.0% (HPLC) to minimize deletion sequences
Storage +2°C to +8°C, Desiccated

Strategic Rationale: The Orthogonal Advantage

In solution-phase synthesis, the choice of protecting groups dictates the workflow. Z-Tyr(tBu)-OH is superior to Z-Tyr(Bzl)-OH in specific contexts:

  • True Orthogonality: The Z group is cleaved by H₂/Pd-C, conditions under which the tBu ether is completely stable. This allows the N-terminus to be deprotected for the next coupling cycle without "touching" the side chain.

  • Suppression of Side Reactions: The bulky tBu group prevents O-acylation of the tyrosine phenol during activation, a common side reaction when using unprotected Tyr.

  • Mild Final Cleavage: Unlike Benzyl (Bzl) ethers, which often require harsh HF or HBr/AcOH for removal, the tBu group is cleaved by TFA. This preserves sensitive residues (e.g., Trp, Met) that might degrade under HF conditions.

Visualization: The Orthogonal Protection Scheme

Orthogonality cluster_legend Key Logic Substrate Z-Tyr(tBu)-OH (Starting Material) Coupled Peptide-Tyr(tBu)-Z (Chain Extension) Substrate->Coupled Coupling (EDC/HOBt) Deprotected_N Peptide-Tyr(tBu)-NH2 (Ready for Next AA) Coupled->Deprotected_N H2 / Pd-C (Removes Z, tBu Intact) Deprotected_N->Coupled Next Cycle Final_Peptide H-Peptide-Tyr-OH (Final Product) Deprotected_N->Final_Peptide TFA / Scavengers (Removes tBu) Legend Red Arrow: Hydrogenolysis (Z removal) Blue Arrow: Acidolysis (tBu removal)

Figure 1: The orthogonal deprotection pathway.[1][2] Note that the tBu group remains intact during the Z-removal cycle, preventing side-chain reactivity.

Experimental Protocols

Protocol A: Coupling (Fragment Assembly)

Objective: Form an amide bond between Z-Tyr(tBu)-OH and an amino-component (e.g., H-Pro-OtBu or H-Phe-OMe).[1]

Reagents:

  • Z-Tyr(tBu)-OH (1.0 equiv)[1]

  • Amino Component (HCl salt) (1.0 equiv)[1]

  • EDC[3]·HCl (1.1 equiv)[1]

  • HOBt (1.1 equiv)[1]

  • NMM (N-Methylmorpholine) (2.0 - 3.0 equiv)[1]

  • Solvent: DCM or DMF (anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve Z-Tyr(tBu)-OH and the Amino Component in DCM (concentration ~0.1 M). If the amino component is an HCl salt, add NMM to neutralize it (verify pH ~8 on wet litmus paper).

  • Activation: Cool the solution to 0°C. Add HOBt followed by EDC·HCl.

    • Expert Insight: Adding HOBt suppresses racemization by forming an active ester in situ, which is less prone to oxazolone formation than the O-acylisourea intermediate [1].

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight.

  • Workup (The "Solution Phase" Advantage):

    • Dilute with excess EtOAc.[1]

    • Wash 1 (Acidic): 5% Citric Acid or 1M KHSO₄ (3x).[1] Removes unreacted amine and EDC urea.

    • Wash 2 (Basic): 5% NaHCO₃ (3x).[1] Removes unreacted Z-Tyr(tBu)-OH and HOBt.

    • Wash 3 (Neutral): Brine (1x).[1]

    • Dry: Over Na₂SO₄, filter, and evaporate.

Protocol B: Z-Group Removal (Hydrogenolysis)

Objective: Expose the N-terminal amine for the next coupling without disturbing the tBu side chain.[1]

Reagents:

  • Pd/C (10% wt loading)[1]

  • Hydrogen gas (balloon or reactor)[1]

  • Solvent: MeOH or EtOH (sometimes with 1% AcOH to protonate the amine)

Step-by-Step:

  • Setup: Dissolve the Z-protected peptide in MeOH. Add 10% Pd/C catalyst (typically 10% by weight of the peptide mass).

    • Safety: Add catalyst under an inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.[1]

  • Hydrogenation: Purge with H₂ gas. Stir vigorously under H₂ atmosphere (1 atm is usually sufficient) for 2–4 hours.

    • Monitoring: Monitor by TLC or HPLC.[1][4] The UV active Z-group spot will disappear.[1]

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C.

  • Isolation: Evaporate the solvent. The resulting amine is usually clean enough for the next coupling.

    • Critical Check: Ensure no acid (AcOH) remains if the next step involves base-sensitive reagents, though usually, the amine salt is stable.

Protocol C: Final Global Deprotection (tBu Removal)

Objective: Remove the tBu ether (and other acid-labile groups) to yield the native peptide.[1]

Reagents:

  • TFA (Trifluoroacetic acid)[1][5]

  • Scavengers: TIS (Triisopropylsilane) and Water.[1][2]

Step-by-Step:

  • Cocktail Preparation: Prepare a solution of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Reaction: Dissolve the protected peptide in the cocktail (10 mL per gram of peptide). Stir at RT for 1–2 hours.[1]

  • Precipitation: Concentrate the TFA to ~10% volume under nitrogen flow. Pour the residue into cold Diethyl Ether (-20°C).

  • Collection: Centrifuge to collect the white precipitate. Wash the pellet 2x with cold ether.

Troubleshooting & Optimization

The "Friedel-Crafts" Alkylation Risk

When removing the tBu group, the resulting tert-butyl cation is a potent electrophile. Without adequate scavengers, this cation will attack the electron-rich phenol ring of Tyrosine (ortho-position), creating a 3-tert-butyl-tyrosine adduct [2].[1]

  • Symptom: Mass spectrum shows +56 Da impurity.[1]

  • Solution: Increase scavenger load. Use TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.[1]5) if the peptide contains Met or Trp. For simple peptides, the standard TFA/TIS/Water is usually sufficient.

Solubility Issues

Z-Tyr(tBu)-OH is hydrophobic.[1] If it crashes out during coupling in DCM:

  • Switch Solvent: Use DMF or NMP.[1]

  • Workup Adjustment: If using DMF, the aqueous workup requires more washes (or LiCl solution) to remove the DMF, or simply evaporate DMF under high vacuum before extraction.

Visualization: Extraction Workup Logic

Workup Reaction Reaction Mixture (DCM/EtOAc) AcidWash Acid Wash (Citric Acid) Removes: Amines, EDC-urea Reaction->AcidWash BaseWash Base Wash (NaHCO3) Removes: Unreacted Acids, HOBt AcidWash->BaseWash BrineWash Brine Wash Removes: Water traces BaseWash->BrineWash Dry Dry (Na2SO4) & Evaporate BrineWash->Dry

Figure 2: The standard solution-phase purification workflow.[1] This sequence ensures the removal of excess reagents without chromatography.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[6][7] Chemical Reviews, 109(6), 2455–2504.

  • Lundt, B. F., et al. (1978). Selective removal of the tert-butyl group. International Journal of Peptide and Protein Research, 12(5), 258-268.

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192–1201.

Sources

Application

Application Notes and Protocols for the Selective Catalytic Hydrogenolysis of Z-Tyr(tBu)-OH

For: Researchers, scientists, and drug development professionals. Introduction: The Orthogonal Challenge of Z and tBu Protecting Groups In the intricate field of peptide synthesis and the broader landscape of complex mol...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Orthogonal Challenge of Z and tBu Protecting Groups

In the intricate field of peptide synthesis and the broader landscape of complex molecule construction, the strategic deployment of protecting groups is paramount. The ability to selectively mask and unmask reactive functional groups dictates the success of a synthetic route. The doubly protected amino acid, N-α-(Benzyloxycarbonyl)-O-tert-butyl-L-tyrosine (Z-Tyr(tBu)-OH), presents a classic synthetic challenge: the selective removal of the amine-protecting Z (or Cbz) group while preserving the acid-labile tert-butyl (tBu) ether on the phenolic side chain.

The Z group, renowned for its stability and resistance to racemization, is typically cleaved under reductive conditions, most commonly catalytic hydrogenolysis. Conversely, the tBu group is engineered for stability in basic and nucleophilic environments but is readily cleaved by strong acids. This orthogonality is the cornerstone of modern peptide synthesis strategies.[1] This guide provides a detailed exploration of the principles and a field-proven protocol for the selective hydrogenolysis of the Z group from Z-Tyr(tBu)-OH, yielding the valuable building block H-Tyr(tBu)-OH, a crucial component in the synthesis of many peptide-based therapeutics.

Mechanistic Rationale: Achieving Chemoselectivity

The success of this transformation hinges on the chemoselective cleavage of the benzylic C-O bond of the Z group without disturbing the tBu ether.

The Hydrogenolysis of the Z-Group

Catalytic hydrogenolysis of the benzyloxycarbonyl (Z) group is a mild and efficient deprotection method.[2] The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The generally accepted mechanism involves the following key steps:

  • Adsorption: Both the substrate (Z-Tyr(tBu)-OH) and molecular hydrogen (H₂) adsorb onto the active sites of the palladium catalyst.

  • Benzylic C-O Bond Cleavage: The palladium catalyst facilitates the cleavage of the relatively weak benzylic carbon-oxygen bond.[3]

  • Formation of Intermediates: This cleavage results in the formation of an unstable carbamic acid intermediate and toluene.[4][5]

  • Decarboxylation: The carbamic acid spontaneously decarboxylates to release the free amine of the desired product, H-Tyr(tBu)-OH, and carbon dioxide.[4][5]

This process is highly favored due to the formation of stable byproducts (toluene and CO₂).

The Stability of the tBu Ether

The tert-butyl ether protecting the phenolic hydroxyl group of tyrosine is robust under the neutral conditions of catalytic hydrogenation. Its cleavage requires protonation of the ether oxygen followed by elimination to form a stable tert-butyl cation, a process that is only efficient under strongly acidic conditions (e.g., with trifluoroacetic acid).[6] Therefore, under the standard, non-acidic conditions of catalytic hydrogenolysis, the tBu group remains intact, ensuring the desired selective deprotection.

Experimental Protocol: Selective Hydrogenolysis of Z-Tyr(tBu)-OH

This protocol is designed to provide a reliable method for the selective deprotection of Z-Tyr(tBu)-OH to yield H-Tyr(tBu)-OH in high purity and yield.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Z-Tyr(tBu)-OH>99% PurityCommercially AvailableEnsure starting material is of high purity.
Palladium on Carbon (10% Pd/C)Degussa type E101 or similarCommercially AvailableHandle with care; can be pyrophoric when dry. A 50% water-wet catalyst is recommended for safety.
Methanol (MeOH)AnhydrousCommercially AvailableOther solvents like ethanol or isopropanol can be used, but methanol often provides good solubility and reaction rates.
Hydrogen (H₂) GasHigh Purity (>99.99%)Gas SupplierUse with appropriate safety measures (regulator, flashback arrestor).
Celite® (Diatomaceous Earth)Filtration GradeCommercially AvailableFor safe filtration of the catalyst.
Nitrogen (N₂) or Argon (Ar) GasHigh PurityGas SupplierFor creating an inert atmosphere.
Equipment
  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen-filled balloon)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with a Celite® pad)

  • Rotary evaporator

  • High-vacuum pump

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add Z-Tyr(tBu)-OH (1.0 eq).

    • Under a stream of inert gas (N₂ or Ar), carefully add 10% Palladium on Carbon (Pd/C). A typical catalyst loading is 5-10 mol% (by weight of palladium content) relative to the substrate. For a 10% Pd/C catalyst, this translates to approximately 5-10% by weight of the substrate.

    • Safety Note: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[7] It is crucial to handle it under an inert atmosphere or use a water-wet catalyst.

  • Solvent Addition:

    • Add anhydrous methanol to the flask to dissolve the Z-Tyr(tBu)-OH. A typical concentration is 0.1-0.2 M. The solution should be stirred to form a slurry.

  • Hydrogenation:

    • Securely attach the flask to the hydrogenation apparatus.

    • Carefully purge the system by evacuating the flask and backfilling with hydrogen gas. Repeat this process 3-5 times to ensure the complete removal of air.

    • Pressurize the vessel to the desired hydrogen pressure (typically atmospheric pressure using a balloon or 1-3 bar in a dedicated apparatus) and begin vigorous stirring.

    • Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen), which is critical for achieving a reasonable reaction rate.

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate and spot the starting material (a solution of Z-Tyr(tBu)-OH) and the reaction mixture.

    • A suitable mobile phase for this separation is a mixture of Dichloromethane:Methanol:Acetic Acid (e.g., 90:10:1).

    • The starting material, being less polar, will have a higher Rf value than the more polar amino acid product. The reaction is complete when the starting material spot is no longer visible.

    • Alternatively, HPLC can be used for more precise monitoring.

  • Work-up and Purification:

    • Upon completion, carefully vent the hydrogen from the reaction vessel and purge the system with an inert gas (N₂ or Ar).

    • Safety Note: The used catalyst is saturated with hydrogen and can ignite if exposed to air while still on the filter paper. Keep the filter cake wet with solvent during and after filtration.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude H-Tyr(tBu)-OH can often be obtained in high purity. If further purification is required, it can be recrystallized. A potential method involves dissolving the crude product in a minimal amount of hot water or an alcohol/water mixture and allowing it to cool slowly to induce crystallization.[6]

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Work-up & Purification Z_Tyr Z-Tyr(tBu)-OH Flask Reaction Flask under N2 Z_Tyr->Flask Pd_C 10% Pd/C (5-10 wt%) Pd_C->Flask MeOH Anhydrous Methanol MeOH->Flask H2_Purge Purge with H2 (3-5x) Flask->H2_Purge Hydrogenate Hydrogenate (1 atm H2, RT, Vigorous Stirring) H2_Purge->Hydrogenate Monitor Monitor by TLC/HPLC Hydrogenate->Monitor N2_Purge Purge with N2 Monitor->N2_Purge Filter Filter through Celite® N2_Purge->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Recrystallize (if needed) Concentrate->Purify Product H-Tyr(tBu)-OH Purify->Product

Caption: Experimental workflow for the selective hydrogenolysis of Z-Tyr(tBu)-OH.

Data Presentation: Expected Results and Parameters

ParameterRecommended Value/RangeExpected Outcome/Rationale
Substrate Concentration 0.1 - 0.2 M in MethanolBalances solubility and reaction rate. Higher concentrations may require longer reaction times or higher catalyst loading.
Catalyst Loading (10% Pd/C) 5 - 10 wt% of substrateSufficient for efficient reaction. Lower loading may lead to slow or incomplete conversion. Higher loading is often unnecessary and increases cost.
Hydrogen Pressure 1 atm (balloon) - 3 barAtmospheric pressure is generally sufficient and safer for lab scale. Higher pressures can accelerate the reaction if needed.
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic and proceeds efficiently at room temperature. Elevated temperatures are usually not required and may increase the risk of side reactions.
Reaction Time 2 - 12 hoursHighly dependent on scale, catalyst activity, and stirring efficiency. Monitor by TLC for completion.
Expected Yield >95%This is a high-yielding reaction with clean conversion and minimal byproducts.
Purity >98% (after work-up)The primary byproducts (toluene, CO₂) are volatile and easily removed. The product often precipitates or crystallizes in high purity.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Slow or Stalled Reaction 1. Inefficient stirring/poor H₂ mass transfer. 2. Deactivated or low-quality catalyst. 3. Catalyst poisoning.1. Increase stir rate; ensure the catalyst is well suspended. 2. Use a fresh, high-quality catalyst (e.g., Degussa type). 3. The product amine can inhibit the catalyst. Consider adding a small amount of a non-nucleophilic acid like acetic acid (0.5-1.0 eq) to protonate the amine, though this should be done cautiously to avoid tBu cleavage. Alternatively, a transfer hydrogenation protocol using ammonium formate as the hydrogen donor can sometimes be more effective.
Loss of tBu group Presence of acid.Ensure all glassware is clean and free of acidic residues. Use high-purity, neutral solvents. Avoid the addition of strong acids.
Incomplete Reaction Insufficient hydrogen or catalyst.If using a balloon, ensure it is refilled as it deflates. If the reaction stalls, carefully and under an inert atmosphere, add a fresh portion of the catalyst.
Difficulty in Filtration Fine catalyst particles clogging the filter.Use a thicker pad of Celite®. Ensure the Celite® is properly wetted with the solvent before filtration.

Visualization of the Chemical Transformation

Caption: Selective hydrogenolysis of Z-Tyr(tBu)-OH to H-Tyr(tBu)-OH.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. Available at: [Link]

  • ResearchGate. Synthesis of L-Tyr(tBu)-OH. Available at: [Link]

  • Aapptec Peptides. H-Tyr(tBu)-OH [18822-59-8]. Available at: [Link]

  • ETW International. H-Tyr(tBu)-OH | Protected Amino Acid for Peptide Synthesis | Baishixing. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • ResearchGate. optimization of screening of catalyst loading. Available at: [Link]

  • Google Patents. Purification of tyrosine.
  • Frontiers. Catalytic hydrogenolysis of lignin to phenolic monomers over Ru supported N,S-co-doped biochar: The importance of doping atmosphere. Available at: [Link]

  • Chemistry For Everyone. How Can You Prevent Catalyst Poisoning? Available at: [Link]

  • Kanno, H., et al. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

  • Google Patents. Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.
  • Sarpong Group. Standard Operating Procedures. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • Ananda, K., et al. Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian Journal of Chemistry.
  • Royal Society of Chemistry. Supporting information_OBC_rev1. Available at: [Link]

  • The Sarpong Group. Standard Operating Procedures. Available at: [Link]

  • Pearson. Reactions of Amino Acids: Hydrogenolysis: Videos & Practice Problems. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete Z-removal in Z-Tyr(tBu)-OH peptides

A Senior Application Scientist's Guide to Troubleshooting Incomplete Z-Group Removal Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting for a common yet challengin...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Incomplete Z-Group Removal

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting for a common yet challenging step in peptide chemistry: the complete and clean removal of the benzyloxycarbonyl (Z or Cbz) protecting group from tyrosine residues whose side chains are simultaneously protected by a tert-butyl (tBu) ether. This scenario presents a classic challenge in achieving orthogonal deprotection, and failures often lead to stalled research and compromised product purity.

This document is structured to help you diagnose the root cause of incomplete Z-removal, select the appropriate corrective action, and understand the chemical principles behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: What are the Z-group and tBu-group, and why are they used together on Tyrosine?

The Z-group (benzyloxycarbonyl) is an amine protecting group widely used in solution-phase and solid-phase peptide synthesis (SPPS).[1] It is historically significant and valued for its stability under a range of conditions. The tBu-group (tert-butyl) is an acid-labile protecting group commonly used for the hydroxyl function of the tyrosine side chain in Fmoc/tBu-based SPPS.[2][3]

Using Z-Tyr(tBu)-OH allows for the selective protection of the N-terminus and the Tyr side chain. This combination is often employed in fragment condensation strategies or when specific N-terminal modifications are required, leveraging the orthogonal properties of these two groups. The goal is to deprotect one group without affecting the other.[2]

Q2: Why is the simultaneous presence of Z and tBu groups on Tyrosine a deprotection challenge?

The core challenge lies in the differing lability of the two groups. The tBu group is highly sensitive to strong acids like Trifluoroacetic Acid (TFA), while the Z-group is relatively stable to TFA but removable by stronger acids (like HBr or HF) or, more commonly, by catalytic hydrogenolysis.[1][4] Incomplete Z-removal often occurs when the chosen deprotection method is not potent enough or is inhibited by other factors, while the standard TFA cleavage cocktail readily removes the tBu group.

Q3: What are the primary methods for removing the Z-group?

There are two principal methods for Z-group cleavage:

  • Catalytic Hydrogenolysis: This is the most common and generally mildest method. It involves reacting the Z-protected peptide with a hydrogen source in the presence of a palladium catalyst (e.g., Pd/C).[4][5] This cleaves the benzyl-oxygen bond, releasing the free amine, carbon dioxide, and toluene.

  • Acidolysis: This method uses strong acidic conditions to cleave the Z-group. Reagents include hydrogen bromide (HBr) in acetic acid, anhydrous hydrogen fluoride (HF), or trifluoromethanesulfonic acid (TFMSA). These conditions are harsh and can lead to side reactions if not carefully controlled.

Q4: How can I analytically confirm that Z-group removal is incomplete?

The most direct methods are:

  • Mass Spectrometry (MS): Incomplete deprotection will result in a peptide mass that is 134.05 Da higher than the target peptide (C₈H₈O₂ from the Cbz group minus a proton).

  • High-Performance Liquid Chromatography (HPLC): The Z-protected peptide is significantly more hydrophobic than its deprotected counterpart and will therefore have a longer retention time on a reverse-phase column. Incomplete reactions will show two distinct peaks corresponding to the starting material and the product.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures observed during the deprotection of Z-Tyr(tBu)-OH containing peptides.

Problem 1: Mass spectrometry shows a persistent +134 Da mass adduct, and HPLC indicates a major peak at a longer retention time.

This is the classic signature of failed or incomplete Z-group removal. The primary causes are related to the chosen deprotection method.

Potential Cause A: Inefficient Catalytic Hydrogenolysis

Hydrogenolysis is a heterogeneous catalytic reaction and is highly susceptible to inhibition or failure.

Scientific Rationale: The palladium catalyst's surface can be "poisoned" by certain functional groups, preventing it from catalyzing the hydrogenolysis reaction. Sulfur-containing residues like methionine (Met) and cysteine (Cys) are notorious catalyst poisons.[6] Furthermore, sterically hindered Z-groups or aggregation of the peptide can limit the catalyst's access to the cleavage site.[7]

Troubleshooting Steps & Solutions:

  • Assess for Catalyst Poisons: Check your peptide sequence for Met or Cys residues. If present, standard hydrogenolysis is likely to be inefficient.

    • Solution: Switch to a chemical reduction method or use a large excess of catalyst with additives. Boron trifluoride etherate has been reported to suppress the inhibiting effect of sulfur in some cases.[6] However, the most reliable alternative is to avoid hydrogenolysis altogether.

  • Optimize Catalyst and Reaction Conditions: If no sulfur is present, the issue may be with the reaction setup.

    • Solution: Employ Catalytic Transfer Hydrogenation (CTH). This method uses a hydrogen donor in solution rather than gaseous H₂ and is often more efficient for complex peptides.[8][9] Formic acid or 1,4-cyclohexadiene are excellent hydrogen donors.[8][10]

Detailed Protocol 1: Catalytic Transfer Hydrogenation (CTH)

This protocol is often more effective than traditional H₂/Pd/C for complex peptides.

  • Dissolve the Peptide: Dissolve the Z-protected peptide in a suitable solvent. Methanol (MeOH) or a mixture of MeOH and formic acid (e.g., 10% formic acid in MeOH) is a good starting point.[10][11]

  • Add Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst. The catalyst loading can range from 10% to 100% by weight relative to the peptide.

  • Add Hydrogen Donor: If not already in the solvent, add the hydrogen donor. A large excess of formic acid (often used as the solvent) or ammonium formate (4-5 equivalents) is common.[12]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Monitor the reaction by analytical HPLC or TLC. A complete reaction will show the disappearance of the starting material spot/peak.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate in vacuo to yield the crude deprotected peptide.

Potential Cause B: Inappropriate or Insufficiently Strong Acidolysis

The Z-group is resistant to the standard TFA cleavage cocktails used for removing tBu, Trt, and Pbf groups in Fmoc-SPPS.[3]

Scientific Rationale: The cleavage of the Z-group by acidolysis requires a stronger acid than TFA to efficiently protonate the carbamate oxygen and facilitate cleavage of the benzyl-oxygen bond.

Troubleshooting Steps & Solutions:

  • Evaluate Your Cleavage Cocktail: A standard cocktail like TFA/TIS/H₂O (95:2.5:2.5) will remove the tBu group from Tyr but will leave the Z-group intact.

    • Solution: If your peptide is compatible (i.e., does not contain other acid-sensitive groups you wish to preserve), use a stronger acid system. The most common is 33% HBr in acetic acid. This is a potent reagent that rapidly cleaves the Z-group at room temperature.

    • Caution: HBr/AcOH is highly corrosive and can cause side reactions, including alkylation of Trp and Tyr if scavengers are not used. It is less common in modern SPPS due to its harshness. Anhydrous HF is also effective but requires specialized equipment.

Detailed Protocol 2: Acidolysis with HBr in Acetic Acid

Warning: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Peptide Preparation: Ensure the peptide is dry and free of residual solvents.

  • Reaction Setup: Place the peptide in a round-bottom flask equipped with a stir bar and a drying tube.

  • Add Reagent: Add a solution of 33% (w/w) HBr in acetic acid. A typical ratio is 10 mL of reagent per gram of peptide.

  • Reaction: Stir the mixture at room temperature for 30-90 minutes. The reaction is usually rapid.

  • Monitoring: Quench a small aliquot in water and analyze by HPLC/MS to check for completion.

  • Precipitation: Once the reaction is complete, precipitate the peptide by adding the reaction mixture dropwise into a large volume of cold, vigorously stirred diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash thoroughly with cold ether to remove residual acid and byproducts.

  • Drying: Dry the crude peptide under high vacuum.

Problem 2: Significant product degradation or additional unexpected mass adducts are observed post-deprotection.

This indicates that the deprotection conditions, while successful in removing the Z-group, have caused unwanted side reactions.

Potential Cause: Cation-Induced Side Reactions

Scientific Rationale: During acidolytic deprotection, both the Z-group and the tBu-group are cleaved to generate reactive carbocations (benzyl and tert-butyl cations, respectively). These electrophilic species can re-attach to nucleophilic residues in the peptide, most notably the electron-rich aromatic rings of Tryptophan (Trp) and Tyrosine (Tyr).[13] This leads to undesired alkylated byproducts. The acid-catalyzed migration of a benzyl group from the tyrosine oxygen to the ring can also occur.[14]

Troubleshooting Steps & Solutions:

  • Analyze the Cleavage Cocktail: The key to preventing these side reactions is the use of "scavengers" in the cleavage cocktail. These are nucleophilic reagents added in excess to trap the carbocations before they can modify the peptide.[15]

    • Solution: Always include a scavenger cocktail appropriate for your peptide sequence during acidolysis. A robust, general-purpose cocktail is Reagent K.[16]

Table 1: Common Scavengers and Their Targets
ScavengerTypical % (v/v)Primary Target(s)Notes
Water 2.5 - 5%Traps tert-butyl cations, hydrates carbocations.Essential in most cocktails.
Triisopropylsilane (TIS) 2.5 - 5%Reduces Trp indole ring, traps tert-butyl cations.Very effective for preventing t-butylation.[17]
Thioanisole 2.5 - 5%Soft nucleophile, traps benzyl and trityl cations.Can be odorous. Protects Met from oxidation.
1,2-Ethanedithiol (EDT) 2.5%Traps trityl cations, reduces Met sulfoxide.Strong odor. Very effective for Cys-containing peptides.
Phenol 5%Traps various carbocations.Can cause formylation of Trp if formic acid is present.[18]

Optimized Cleavage Cocktail (Reagent K): A highly effective and widely used cocktail for complex peptides is Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) .[16] This mixture provides a comprehensive net to capture a wide range of reactive species generated during cleavage.

Visual Summaries

The following diagrams illustrate the core chemical pathways and a logical workflow for troubleshooting.

Z-Group Deprotection Pathways

G cluster_main cluster_H2 Method 1: Catalytic Hydrogenolysis cluster_Acid Method 2: Strong Acidolysis Start Z-Tyr(tBu)-Peptide Method Select Deprotection Method Start->Method H2_Node Conditions: - Pd/C Catalyst - H₂ Source (H₂, Formic Acid) Method->H2_Node Mild Conditions Acid_Node Conditions: - HBr/AcOH or HF - Scavengers Method->Acid_Node Harsh Conditions H2_Mech Mechanism: Reductive Cleavage H2_Node->H2_Mech H2_Product Deprotected Peptide + Toluene + CO₂ H2_Node->H2_Product Acid_Mech Mechanism: SN1-type Cleavage Acid_Node->Acid_Mech Acid_Product Deprotected Peptide + Benzyl Cation + CO₂ Acid_Node->Acid_Product

Caption: Primary chemical pathways for Z-group removal.

Troubleshooting Decision Workflow

G Start Analysis Shows Incomplete Z-Removal (MS: +134 Da) Method Which method was used? Start->Method H2_Used Catalytic Hydrogenolysis Method->H2_Used Hydrogenolysis Acid_Used TFA-based Acidolysis Method->Acid_Used Acidolysis H2_Check Sequence contains Met or Cys? H2_Used->H2_Check Acid_Check Z-group is stable to TFA. Acid_Used->Acid_Check H2_Yes Yes: Catalyst Poisoning H2_Check->H2_Yes Yes H2_No No: Inefficient Reaction H2_Check->H2_No No H2_Yes_Sol Solution: Switch to Strong Acidolysis (e.g., HBr/AcOH) H2_Yes->H2_Yes_Sol H2_No_Sol Solution: 1. Use Catalytic Transfer    Hydrogenation (CTH). 2. Increase catalyst load/    reaction time. H2_No->H2_No_Sol Acid_Sol Solution: Use stronger acid system (e.g., HBr/AcOH) OR Use Hydrogenolysis. Acid_Check->Acid_Sol

Caption: A decision tree for diagnosing and solving Z-removal issues.

References

  • ResearchGate. (2023). Insoluble peptide after deprotection and cleavage?[Link]

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • ACS Publications. (n.d.). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (n.d.). N‐terminal Thz deprotection using 2‐aminobenzamide‐based aldehyde.... [Link]

  • PubMed. (1982). Hydrogenolytic debenzylation of sulfur-containing peptides. International Journal of Peptide and Protein Research. [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • NIH. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. [Link]

  • Royal Society of Chemistry. (2025). Advancing sustainable peptide synthesis. Green Chemistry. [Link]

  • NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. [Link]

  • Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]

  • Organic Chemistry Portal. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link]

  • PubMed. (n.d.). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. [Link]

  • Google Patents. (n.d.). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • NIH. (2017). GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization. [Link]

  • ResearchGate. (2025). An Approach to the Specific Cleavage of Peptide Bonds. [Link]

  • Google Patents. (n.d.).
  • Indian Academy of Sciences. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Science of Synthesis. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

Sources

Optimization

Technical Support Center: Z-Group Deprotection in the Presence of Tyr(tBu)

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis. Specifically, we will address the critical step of removing the benzyloxycarbonyl (Z or Cbz) protecting group from an N-terminal amino acid when a tyrosine residue with a tert-butyl (tBu) ether protecting group is present elsewhere in the sequence. The choice of deprotection method is paramount to avoid unintended cleavage of the acid-labile tBu group, thereby preserving the integrity of your peptide.

This resource provides in-depth, experience-driven advice, troubleshooting guides, and validated protocols to help you select and execute the optimal deprotection strategy.

The Challenge: Orthogonality of Z and tBu Protecting Groups

The core issue lies in the principle of orthogonal protection , which dictates that one protecting group can be removed without affecting another.[1][2][3] The Z-group is typically removed by catalytic hydrogenation or strong acids, while the tBu group is stable to hydrogenation but sensitive to strong acids.[4][5] This creates a scenario where the chosen deprotection method for the Z-group could inadvertently cleave the tBu group on the tyrosine side chain.

FAQ: Why is the Tyr(tBu) side chain a concern?

The tert-butyl ether on the tyrosine side chain is designed to be stable under the basic conditions used for Fmoc-SPPS and the mildly acidic conditions for Boc-group removal.[4] However, it is susceptible to cleavage under the strongly acidic conditions often used for Z-group removal, such as HBr in acetic acid (HBr/AcOH).[4][5] This cleavage would expose the reactive phenolic hydroxyl group of tyrosine, potentially leading to undesired side reactions in subsequent synthetic steps.

Method Selection: HBr/AcOH vs. Catalytic Hydrogenation

The two primary methods for Z-group deprotection are acidolysis with HBr/AcOH and catalytic hydrogenation.[6][7] The selection of the appropriate method is contingent on the stability of other functional groups within your peptide, particularly the Tyr(tBu) moiety.

Comparative Overview
FeatureHBr in Acetic Acid (HBr/AcOH)Catalytic Hydrogenation (e.g., H₂/Pd/C)
Mechanism Acid-catalyzed Sₙ2 cleavage of the benzyl-oxygen bond.[8]Palladium-catalyzed hydrogenolysis of the benzyl-oxygen bond.[6]
Primary Byproducts Toluene, CO₂, Benzyl BromideToluene, CO₂
Compatibility with Tyr(tBu) High Risk. The strongly acidic conditions can readily cleave the tBu ether.[4][5]High. The tBu group is stable to hydrogenation conditions.[4]
Common Issues Partial or complete deprotection of Tyr(tBu), potential for side reactions with sensitive residues.Catalyst poisoning, incomplete reaction, potential reduction of other functional groups (e.g., alkenes, alkynes).[9][10]
Decision Workflow

G cluster_hydrogenation Hydrogenation Path cluster_acid Acidolysis Path (Caution Advised) start Start: Need to deprotect Z-group in presence of Tyr(tBu) q1 Does the peptide contain sulfur-containing amino acids (e.g., Met, Cys)? start->q1 hydrogenation Catalytic Hydrogenation is the PREFERRED method. q1->hydrogenation No acid HBr/AcOH can be attempted with EXTREME caution. q1->acid Yes (Catalyst Poisoning Risk) h_protocol Proceed to Hydrogenation Protocol hydrogenation->h_protocol h_troubleshoot Consult Hydrogenation Troubleshooting Guide if issues arise. h_protocol->h_troubleshoot a_protocol Proceed to HBr/AcOH Protocol with careful monitoring. acid->a_protocol a_troubleshoot Consult HBr/AcOH Troubleshooting Guide. a_protocol->a_troubleshoot

Caption: Decision workflow for Z-group deprotection with Tyr(tBu).

In-Depth Guide: Catalytic Hydrogenation

Catalytic hydrogenation is the most common and mildest method for Z-group removal and is generally the recommended approach when Tyr(tBu) is present.[6]

Frequently Asked Questions (FAQs)
  • Q1: What is the mechanism of Z-group removal by hydrogenation? The reaction proceeds via hydrogenolysis. The benzylic C-O bond of the carbamate is cleaved on the surface of a palladium catalyst in the presence of hydrogen gas, releasing the unstable carbamic acid, which then decarboxylates to yield the free amine, toluene, and carbon dioxide.[8]

  • Q2: Will hydrogenation affect my Tyr(tBu) group? No, the tert-butyl ether of Tyr(tBu) is stable under standard catalytic hydrogenation conditions.[5]

  • Q3: My reaction is sluggish or incomplete. What could be the cause? This is a common issue and can be attributed to several factors:

    • Catalyst Inactivity: The Pd/C catalyst may be old or of poor quality. It is recommended to use a fresh batch of catalyst.

    • Catalyst Poisoning: If your peptide contains sulfur (methionine, cysteine), it can poison the palladium catalyst, rendering it inactive.[10]

    • Insufficient Hydrogen: Ensure a proper seal on your reaction vessel and that the hydrogen balloon or supply is adequate. For more difficult reactions, a Parr hydrogenator at elevated pressure may be necessary.[11]

    • Poor Solubility: The substrate must be fully dissolved for the reaction to proceed efficiently.

Troubleshooting Guide: Catalytic Hydrogenation
ProblemPotential Cause(s)Recommended Solution(s)
No Reaction or Slow Conversion Inactive catalyst.Use a fresh batch of 10% Pd/C.
Catalyst poisoning by sulfur-containing residues.Increase catalyst loading (e.g., up to 100% w/w). Consider using a different catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Poor substrate solubility.Try a different solvent system (e.g., MeOH, EtOH, EtOAc, or mixtures with AcOH).[12]
Insufficient hydrogen pressure.Use a Parr apparatus to increase H₂ pressure (e.g., 40-50 psi).[11]
Side Product Formation Reduction of other functional groups (e.g., alkenes, alkynes).This method is not suitable for substrates with functional groups sensitive to hydrogenation.[9] Consider the HBr/AcOH method with caution.
Validated Protocol: Z-Group Deprotection by Catalytic Hydrogenation
  • Dissolution: Dissolve the Z-protected peptide (1.0 equivalent) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or a 1:1 mixture of EtOH/EtOAc to a concentration of approximately 0.1 M.[11][13]

  • Catalyst Addition: In a flask equipped with a stir bar, carefully add 10% Palladium on carbon (Pd/C) catalyst. A typical loading is 10-20% by weight relative to the substrate.[13]

  • Hydrogenation Setup: Seal the flask and purge with nitrogen or argon, followed by purging with hydrogen gas. For atmospheric pressure reactions, a hydrogen-filled balloon is sufficient.[13]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-16 hours.[13]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.

  • Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.

In-Depth Guide: HBr in Acetic Acid

This method should be approached with significant caution due to the high risk of cleaving the Tyr(tBu) group.[4][5] It is generally reserved for substrates that are incompatible with hydrogenation.[6]

Frequently Asked Questions (FAQs)
  • Q1: What is the mechanism of Z-group cleavage with HBr/AcOH? The reaction proceeds via an acid-catalyzed Sₙ2 mechanism. The carbonyl oxygen of the Z-group is protonated by HBr, making the benzylic carbon more electrophilic. The bromide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the carbamic acid, which subsequently decarboxylates.[8]

  • Q2: How can I minimize the cleavage of the Tyr(tBu) group? Minimizing tBu cleavage is challenging. Key parameters to control are:

    • Reaction Time: Monitor the reaction closely and stop it as soon as the Z-group is cleaved.

    • Temperature: Perform the reaction at room temperature or below to slow the rate of tBu cleavage.

    • Scavengers: The use of scavengers like anisole can help trap the tert-butyl cations that are formed, potentially reducing side reactions, though this does not prevent the initial cleavage.

Troubleshooting Guide: HBr/AcOH Deprotection
ProblemPotential Cause(s)Recommended Solution(s)
Significant Tyr(tBu) Deprotection Reaction conditions are too harsh (prolonged time, high temperature).Reduce reaction time and monitor closely with LC-MS. Run the reaction at a lower temperature (e.g., 0 °C).
Incomplete Z-Group Cleavage Insufficient HBr or reaction time.Use a fresh solution of 33% HBr in AcOH. Cautiously extend the reaction time, balancing Z-deprotection with Tyr(tBu) loss.
Acetylation of the N-terminus The free amine product reacts with the acetic acid solvent, especially at elevated temperatures.This is more likely if the reaction is heated. Avoid heating.[9] If acetylation is a major issue, alternative acidic deprotection methods might be considered, though they also carry risks for the tBu group.
Validated Protocol: Z-Group Deprotection with HBr/AcOH
  • Dissolution: Dissolve the Z-protected peptide (1.0 equivalent) in a minimal amount of glacial acetic acid.[6]

  • Reagent Addition: Add a solution of 33% HBr in acetic acid (e.g., 5-10 equivalents of HBr) to the stirred solution at room temperature.[6]

  • Reaction: Stir the mixture at room temperature. Begin monitoring the reaction by LC-MS after 30 minutes and continue every 30-60 minutes. Aim for the shortest possible reaction time (typically 2-4 hours).[6]

  • Work-up: Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide hydrobromide salt by filtration or centrifugation. Wash thoroughly with cold ether to remove acetic acid and byproducts.

  • Purification: The crude product should be immediately purified, typically by reverse-phase HPLC, to separate the desired product from any Tyr(tBu)-deprotected species.

Final Recommendations from the Scientist's Bench

For the deprotection of a Z-group in the presence of a Tyr(tBu) residue, catalytic hydrogenation is unequivocally the superior and safer method . Its high selectivity preserves the acid-labile tBu group, ensuring the integrity of your peptide. The use of HBr/AcOH should be considered a last resort, undertaken only when hydrogenation is not feasible and with the full understanding that optimization will be required to minimize unwanted side-chain deprotection. Always validate your final product thoroughly by mass spectrometry to confirm its molecular weight and structural integrity.

References
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2015). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Retrieved from [Link]

  • Otsuka, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2022). Why does my CBz-deprotection not work? Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselective Catalytic Hydrogenation of Alkenes by Lindlar Catalyst. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]

  • National Institutes of Health. (n.d.). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Cleavage and deprotection of peptides on MBHA‐resin with hydrogen bromide. Retrieved from [Link]

  • Houben-Weyl. (n.d.). 2.6.4.2 Aromatic Hydroxy Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? Retrieved from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • ACS Publications. (2021). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Retrieved from [Link]

  • PubMed. (n.d.). Cleavage and Deprotection of Peptides on MBHA-resin With Hydrogen Bromide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide. Retrieved from [Link]

  • ResearchGate. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

  • YouTube. (2020). Alkene + HBR + ROOR - Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Retrieved from [Link]

  • BYJU'S. (n.d.). HBr Reaction. Retrieved from [Link]

  • YouTube. (2024). Addition of HBr to 1,3-Butadiene | Major and Minor Products | Temperature Effects. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Z-Tyr(tBu)-OH vs Boc-Tyr(tBu)-OH for liquid phase synthesis

Executive Summary: The Orthogonality Trap In Liquid Phase Peptide Synthesis (LPPS), the selection of Tyrosine protection is not merely a matter of preference but of kinetic orthogonality . For researchers transitioning f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonality Trap

In Liquid Phase Peptide Synthesis (LPPS), the selection of Tyrosine protection is not merely a matter of preference but of kinetic orthogonality .

For researchers transitioning from Solid Phase (SPPS) to Liquid Phase, a common error is assuming that Boc-Tyr(tBu)-OH functions analogously to its Fmoc counterparts. It does not. This guide demonstrates why Z-Tyr(tBu)-OH is the superior standard for iterative chain elongation, while Boc-Tyr(tBu)-OH represents a "strategic mismatch" limited to N-terminal capping or specific fragment condensation scenarios.

The Core Conflict:

  • Z-Tyr(tBu)-OH: Offers true orthogonality.[1] The N-terminal Z (Cbz) group is removed via catalytic hydrogenation (

    
    /Pd-C), leaving the acid-labile tert-butyl (tBu) side chain intact.
    
  • Boc-Tyr(tBu)-OH: Lacks orthogonality.[2] Both the N-terminal Boc and side-chain tBu are acid-labile.[1] Standard Boc removal conditions (TFA or HCl/Dioxane) will prematurely strip the side chain, exposing the phenolic hydroxyl to acylation and alkylation.

Mechanism of Action & Chemical Stability

The fundamental difference lies in the cleavage mechanisms required for the


-protecting group versus the side-chain ether.
Comparative Stability Matrix
FeatureZ-Tyr(tBu)-OH Boc-Tyr(tBu)-OH
N-Terminus Removal Hydrogenolysis (

/Pd-C) or HBr/AcOH
Acidolysis (TFA, HCl/Dioxane)
Side-Chain Removal Acidolysis (TFA, strong acid)Acidolysis (TFA, strong acid)
Orthogonality High. (H2 removes Z; Acid removes tBu)None. (Acid removes both)
Primary Risk Catalyst poisoning by sulfur (Met/Cys)Premature side-chain loss; Ring Alkylation
Best Use Case Iterative chain elongationFinal N-terminal residue; Total deprotection
The "Tert-Butyl Cation" Hazard

When tBu groups are removed (intentionally or accidentally), they generate reactive tert-butyl carbocations (


).
  • In Z-Strategies: This occurs only at the final global deprotection step, where scavengers (e.g., TIS, Thioanisole) are employed in high concentrations.

  • In Boc-Strategies: If you attempt to remove Boc from Boc-Tyr(tBu)-OH, the generated

    
     ions will attack the electron-rich phenol ring of Tyrosine at the ortho position, leading to irreversible 3-tert-butyl-tyrosine  byproducts.
    

Decision Logic: Visualizing the Workflow

The following diagram illustrates the divergent pathways. Note how the Z-strategy allows for a repeatable cycle, while the Boc-strategy forces a "Dead End" regarding side-chain protection.

ProtectionStrategy StartZ Z-Tyr(tBu)-OH (Starting Material) StartZ_Coupled Z-Tyr(tBu)-Peptide-OR StartZ->StartZ_Coupled Coupling DeprotectZ Hydrogenolysis (H2, Pd/C) StartZ_Coupled->DeprotectZ ResultZ H-Tyr(tBu)-Peptide-OR (Ready for next coupling) DeprotectZ->ResultZ Selective Removal ResultZ->StartZ Iterative Cycle StartBoc Boc-Tyr(tBu)-OH (Starting Material) StartBoc_Coupled Boc-Tyr(tBu)-Peptide-OR StartBoc->StartBoc_Coupled Coupling DeprotectBoc Acidolysis (TFA or HCl) StartBoc_Coupled->DeprotectBoc ResultBoc H-Tyr(OH)-Peptide-OR (SIDE CHAIN LOST) DeprotectBoc->ResultBoc Non-Selective Collapse SideReaction Ring Alkylation Risk (3-tBu-Tyr formation) ResultBoc->SideReaction Carbocation Attack

Figure 1: Comparison of deprotection pathways. The Z-pathway maintains side-chain integrity (Green), while the Boc-pathway leads to simultaneous deprotection and potential side reactions (Red).

Experimental Protocol: Selective Deprotection of Z-Tyr(tBu)-OH

This protocol validates the stability of the tBu ether during Z-group removal. This is the critical operation that makes Z-Tyr(tBu)-OH superior for LPPS.

Objective: Remove N-terminal Z group without cleaving the side-chain tBu ether.

Materials
  • Substrate: Z-Tyr(tBu)-OH or Z-Tyr(tBu)-Peptide-OR

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Hydrogen Source:

    
     gas (balloon pressure)
    
Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of Z-Tyr(tBu)-Peptide in 10-15 mL of MeOH.

    • Note: If the peptide is hydrophobic, use a mixture of MeOH/EtOAc or MeOH/DCM.

  • Inerting: Flush the reaction vessel with nitrogen (

    
    ) to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).

    • Safety: Pd/C is pyrophoric. Add under inert atmosphere or wet the catalyst with a small amount of water/toluene before adding solvent.

  • Hydrogenation: Purge the vessel with

    
     gas. Maintain a hydrogen atmosphere using a balloon. Stir vigorously at Room Temperature (RT).
    
  • Monitoring: Monitor via TLC (Thin Layer Chromatography) or HPLC.

    • Target: Disappearance of Z-protected spot.

    • Critical Check: Verify no formation of Tyr(OH) (lower Rf than Tyr(tBu)). The tBu group is stable to these conditions.[3]

  • Work-up:

    • Filter the mixture through a Celite pad to remove the Pd/C.

    • Wash the pad with fresh solvent.

    • Concentrate the filtrate in vacuo.

  • Result: The free amine H-Tyr(tBu)-Peptide is obtained. It can be used immediately for the next coupling step.

Performance Analysis & Troubleshooting

Solubility in LPPS

One advantage of Z-Tyr(tBu)-OH over free amino acids is its solubility in organic solvents (DCM, EtOAc), which facilitates the extraction and washing steps common in liquid phase synthesis.

  • Warning: The free amine H-Tyr(tBu)-OH (product of deprotection) has a tendency to form supramolecular gels in certain solvents (e.g., pure EtOAc or Toluene) due to strong hydrogen bonding [1].

  • Mitigation: If gelation occurs after hydrogenation, add a small amount of alcohol (MeOH) or DMF to break the gel structure before filtration.

When to use Boc-Tyr(tBu)-OH?

Despite its limitations, Boc-Tyr(tBu)-OH has niche applications:

  • Terminal Residue: If Tyr is the last amino acid added to the chain, and the next step is global deprotection (TFA cocktail), orthogonality is not required.

  • Solution Phase Fragment Condensation: If preparing a fragment that will be coupled to a resin-bound peptide, and the Boc group is intended to be the final N-cap.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4][5][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[5][6] (Standard reference for stability profiles of Z vs Boc).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Aykent, et al. (2019). Gelation properties of L-Tyr(tBu)-OH. ResearchGate. Retrieved from [Link]

Sources

Comparative

Technical Comparison: Z-Protection vs. Fmoc for High-Purity Tyrosine Peptide Synthesis

Topic: Advantages of Z-protection over Fmoc for specific tyrosine peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Case for Z-Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Z-protection over Fmoc for specific tyrosine peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Case for Z-Protection

In modern peptide chemistry, Fmoc (Fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) is the dominant paradigm due to its automation capabilities and avoidance of HF cleavage. However, for Tyrosine (Tyr)-rich peptides and specific pharmaceutical intermediates, the Fmoc strategy introduces a critical vulnerability: electrophilic aromatic substitution during the final acidic cleavage.

Z-protection (Benzyloxycarbonyl) , particularly in solution-phase synthesis, offers a distinct advantage by utilizing catalytic hydrogenolysis for deprotection. This mechanism is orthogonal to the carbocation-generating conditions of Fmoc/tBu chemistry, effectively eliminating the risk of Tyrosine alkylation and ensuring superior purity profiles for difficult sequences.

This guide analyzes the mechanistic superiority of Z-protection for specific Tyrosine peptides, contrasting it with the inherent risks of the Fmoc/tBu strategy.

The Tyrosine Vulnerability in Fmoc SPPS

To understand the advantage of Z-protection, one must first understand the failure mode of Fmoc chemistry regarding Tyrosine.

The Mechanism of Failure: -Butyl Cation Alkylation

In the standard Fmoc/tBu strategy, the Tyrosine side chain is protected as a tert-butyl ether (Tyr(tBu)). The final cleavage step requires high concentrations of Trifluoroacetic Acid (TFA) (typically 95%).

  • Acidolysis: TFA cleaves the t-butyl ether.

  • Cation Generation: This releases the

    
    -butyl carbocation  (
    
    
    
    -Bu
    
    
    ), a potent electrophile.
  • The Side Reaction: While scavengers (TIS, EDT, Thioanisole) are added to quench these cations, the electron-rich phenolic ring of the deprotected Tyrosine is an excellent nucleophile.

  • Result: The

    
    -Bu
    
    
    
    attacks the ortho-position (3-position) of the Tyrosine ring, forming 3-
    
    
    -butyl-Tyrosine
    . This impurity is chemically similar to the native peptide, making it notoriously difficult to separate via preparative HPLC.
Quantitative Impact
FeatureFmoc/tBu StrategyZ-Protection Strategy
Cleavage Condition 95% TFA (Strong Acid)H

/ Pd-C (Neutral/Catalytic)
Reactive Species

-Butyl Cations (

-Bu

)
Toluene (Inert byproduct)
Tyr Alkylation Risk High (requires scavengers)Null (Zero risk)
Scavenger Need Critical (EDT, Phenol, TIS)None required
Impurity Profile Complex (Alkylated adducts)Clean (Catalyst filtration only)

The Z-Protection Advantage: Mechanistic Orthogonality

The Z-group (Cbz) is removed via catalytic hydrogenolysis , a process that cleaves the benzyl carbamate bond without generating electrophilic species.

Why Z Wins for Tyrosine
  • Absence of Cations: The deprotection produces toluene and CO

    
    . Neither byproduct reacts with the Tyrosine phenol.
    
  • Crystallinity: Z-protected amino acids and peptide fragments are highly crystalline.[1] In solution-phase synthesis (common for short Tyr-peptides like Enkephalins), this allows for purification via recrystallization rather than expensive chromatography.

  • Orthogonality: The Z-group is stable to the mild acidic conditions (TFA) used to remove Boc groups (if using a hybrid strategy) and stable to base.[2] This allows for the synthesis of protected peptide fragments that can be coupled without exposing the Tyrosine ring to harsh conditions until the very last step.[3]

Diagram: The Divergent Pathways

The following diagram illustrates the mechanistic difference between the "Dirty" cleavage of Fmoc and the "Clean" cleavage of Z-protection.

G Start Protected Tyr Peptide Fmoc_Step Fmoc/tBu Strategy (95% TFA Cleavage) Start->Fmoc_Step Route A Z_Step Z-Protection Strategy (H2 / Pd-C) Start->Z_Step Route B Cation Generates t-Butyl Cation (Electrophile) Fmoc_Step->Cation SideRxn Alkylation of Tyr Ring (3-tBu-Tyr Impurity) Cation->SideRxn Attack on Phenol Byprod Generates Toluene + CO2 (Inert) Z_Step->Byprod Clean Native Tyrosine Peptide (High Purity) Byprod->Clean Spontaneous Evap

Figure 1: Mechanistic divergence showing the generation of reactive electrophiles in Fmoc cleavage vs. inert byproducts in Z-deprotection.

Experimental Protocol: Catalytic Hydrogenolysis of Z-Tyr Peptides

This protocol describes the removal of the N-terminal Z-group from a Tyrosine-containing peptide. This method is self-validating via TLC monitoring and H


 uptake observation.
Reagents Required[3][4][5][6][7][8]
  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH) (degassed).

  • Catalyst: 10% Palladium on Carbon (Pd/C) (wet support preferred to reduce pyrophoric risk).

  • Hydrogen Source: H

    
     balloon or hydrogenator.
    
  • Substrate: Z-Tyr-Peptide-OH.

Step-by-Step Methodology
  • Preparation (Safety First):

    • Critical: Pd/C is pyrophoric when dry. Always wet the catalyst with a small amount of water or toluene before adding the organic solvent.

    • Dissolve the Z-protected peptide (1 mmol) in Methanol (10–20 mL). If solubility is poor, add small amounts of Acetic Acid or DMF.

  • Catalyst Addition:

    • Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Pd/C (10–20% by weight relative to the peptide).

    • Why: High catalyst loading ensures rapid deprotection, minimizing the time the peptide spends in solution, though Z-removal is generally fast.

  • Hydrogenation:

    • Purge the vessel with H

      
       gas (vacuum/fill cycle x3).
      
    • Stir vigorously under H

      
       atmosphere (1 atm is usually sufficient; 30-50 psi for difficult sequences).
      
    • Self-Validation Point: Monitor the reaction via TLC (Thin Layer Chromatography). The starting material (UV active, high R

      
      ) should disappear, and the free amine product (ninhydrin positive, lower R
      
      
      
      ) should appear.
    • Timeframe: Typically 1–4 hours.

  • Work-up:

    • Once TLC confirms completion, purge the system with Nitrogen.

    • Filter the mixture through a Celite pad to remove the Pd/C. Do not let the filter cake dry out (fire hazard). Wash the cake with fresh solvent.

    • Concentrate the filtrate under reduced pressure.

  • Isolation:

    • The residue is the pure, deprotected peptide (as the acetate salt if AcOH was used).

    • Advantage:[1][2][4][5][6][7][][9] No ether precipitation or scavenger removal is required, unlike the post-TFA workup in Fmoc chemistry.

Comparative Case Study: Synthesis of Leu-Enkephalin

Sequence: Tyr-Gly-Gly-Phe-Leu

Scenario A: Fmoc SPPS
  • Resin: Wang Resin.[6][10]

  • Side Chain: Tyr(tBu).[3][6]

  • Cleavage: TFA/TIS/H

    
    O (95:2.5:2.5).
    
  • Outcome: HPLC analysis often reveals a "shoulder" peak corresponding to 3-

    
    -butyl-Tyr-Enkephalin  (approx. 2–5% depending on scavenger efficiency). Separation requires shallow gradients and results in yield loss.
    
Scenario B: Solution Phase Z-Protection
  • Strategy: Stepwise coupling of Z-amino acids or fragment condensation (Z-Tyr-Gly-OH + H-Gly-Phe-Leu-OBzl).

  • Deprotection: Catalytic Hydrogenolysis (removes both N-terminal Z and C-terminal Bzl ester simultaneously).

  • Outcome: The crude product contains only the peptide and trace solvent. No alkylated impurities are chemically possible. Recrystallization from EtOH/Water yields >99% purity.

Strategic Recommendations

Use Z-Protection when:

  • Tyrosine Purity is Paramount: For GMP production of therapeutic peptides where alkylated impurities are strictly regulated (<0.1%).

  • Solution Phase Synthesis: You are synthesizing short to medium peptides (5–15 residues) and want to utilize crystallization for purification.

  • Orthogonal Needs: You require a protecting group that survives weak acid (DCM/TFA) and base (Piperidine) during complex fragment assembly.

Use Fmoc Protection when:

  • Throughput is Priority: You are screening libraries of peptides and can tolerate minor impurities.

  • Long Sequences: SPPS is required for sequences >20 residues where solution phase solubility becomes limiting.

  • Halogenated Tyrosine: If the peptide contains Iodo-Tyr or Chloro-Tyr, do not use Z-protection with hydrogenolysis, as it will dehalogenate the ring.

References

  • Isidro-Llobet, A., et al. (2009).[11] Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Available at: [Link]

Sources

Safety & Regulatory Compliance

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